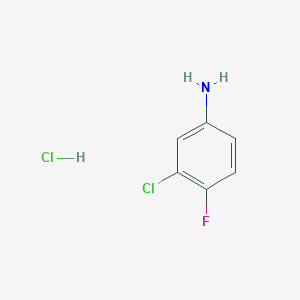
3-Chloro-4-fluoroaniline hydrochloride
カタログ番号 B8444762
分子量: 182.02 g/mol
InChIキー: CQLLRURGHWMUTE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US07294629B2
Procedure details


Using 7-benzyloxy-4-chloro-6-methoxyquinazolin hydrochloride [described in Hennequin et al., J. Med. Chem. 1999, 42 (26), 5369-5389] and 3-chloro-4-fluoroaniline and in accordance with the above-mentioned method of Hennequin et al. or the method of Synthetic Example 13, the compound was converted to 7-benzyloxy-6-methoxy-4-quinazolinyl)-(3-chloro-4-fluorophenyl)amine hydrochloride (yield 83%). Trifluoroacetic acid (7 mL) was added to this compound (412 mg) and the mixture was heated under reflux for 90 min. After allowing to stand to cool, the reaction mixture was poured into ice water. The precipitate was collected by filtration, and the filtration residue was dissolved in methanol and dilute aqueous ammonia was added until alkalified. The precipitate was collected by filtration, washed with water and diethyl ether and dried under reduced pressure to give 4-(3-chloro-4-fluorophenylamino)-6-methoxyquinazolin-7-ol (quantitative). This compound was reacted in the same manner as in Synthetic Example 13-2). After the completion of the reaction, the reaction mixture was poured into 1N aqueous hydrochloric acid and extracted with ethyl acetate. The organic layer was washed with water, aqueous sodium hydrogen carbonate and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane-ethyl acetate) to give the objective 7-triflate compound 6d (66%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Yield
83%
Identifiers


|
REACTION_CXSMILES
|
Cl.C(OC1C=C2C(C([Cl:20])=NC=N2)=CC=1OC)C1C=CC=CC=1.[Cl:23][C:24]1[CH:25]=[C:26]([CH:28]=[CH:29][C:30]=1[F:31])[NH2:27]>>[ClH:20].[Cl:23][C:24]1[CH:25]=[C:26]([NH2:27])[CH:28]=[CH:29][C:30]=1[F:31] |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C1=CC=CC=C1)OC1=C(C=C2C(=NC=NC2=C1)Cl)OC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(N)C=CC1F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.ClC=1C=C(C=CC1F)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 83% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
